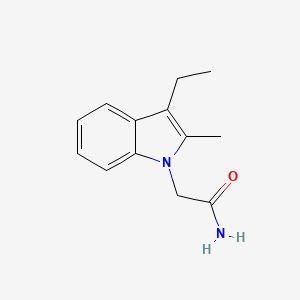![molecular formula C14H18OS B14537957 1-[1-(Phenylsulfanyl)cyclohexyl]ethan-1-one CAS No. 62292-04-0](/img/structure/B14537957.png)
1-[1-(Phenylsulfanyl)cyclohexyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Phenylsulfanyl)cyclohexyl]ethan-1-one is an organic compound with the molecular formula C14H18OS It is characterized by a cyclohexyl ring bonded to an ethanone group, with a phenylsulfanyl substituent attached to the cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Phenylsulfanyl)cyclohexyl]ethan-1-one typically involves the reaction of cyclohexanone with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Phenylsulfanyl)cyclohexyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(Phenylsulfanyl)cyclohexyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[1-(Phenylsulfanyl)cyclohexyl]ethan-1-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The phenylsulfanyl group can interact with amino acid residues, altering the enzyme’s activity. Additionally, the compound may influence signaling pathways by modulating receptor-ligand interactions.
Comparison with Similar Compounds
1-[4-(Phenylsulfanyl)phenyl]ethan-1-one: Similar structure but with the phenylsulfanyl group attached to a phenyl ring instead of a cyclohexyl ring.
1-[1-(Phenylthio)cyclohexyl]ethan-1-one: Similar structure with a phenylthio group instead of phenylsulfanyl.
Uniqueness: 1-[1-(Phenylsulfanyl)cyclohexyl]ethan-1-one is unique due to the presence of the cyclohexyl ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
CAS No. |
62292-04-0 |
|---|---|
Molecular Formula |
C14H18OS |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
1-(1-phenylsulfanylcyclohexyl)ethanone |
InChI |
InChI=1S/C14H18OS/c1-12(15)14(10-6-3-7-11-14)16-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
InChI Key |
HWZMLYLKLYXVFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCCC1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


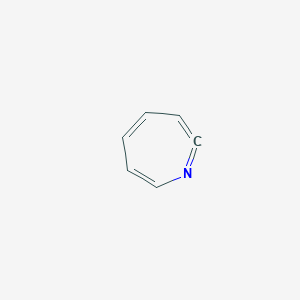
![N-[(5-Bromo-2-methoxyphenyl)(furan-2-yl)methylidene]hydroxylamine](/img/structure/B14537877.png)
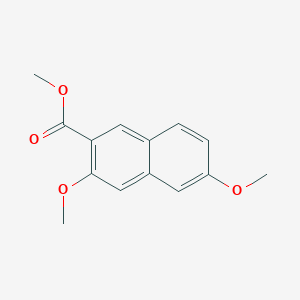
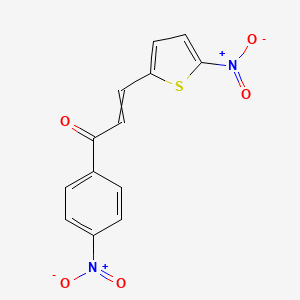
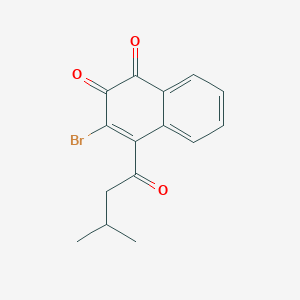
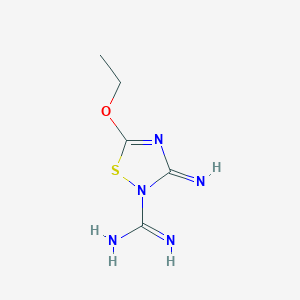
![(Furan-2-yl)[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]methanone](/img/structure/B14537924.png)
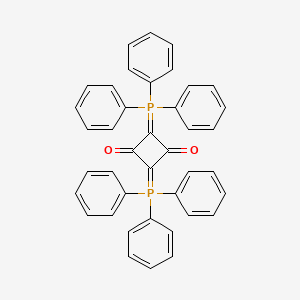
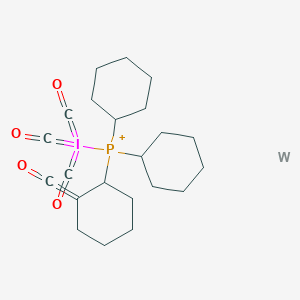
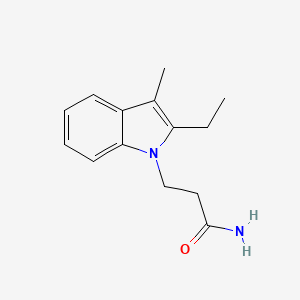
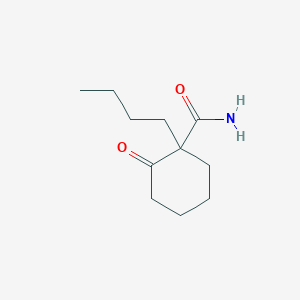
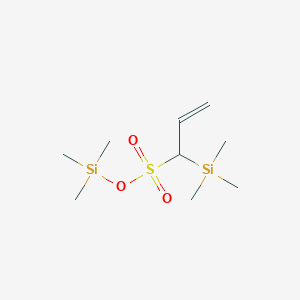
![Ethyl 8-[(1-methyl-1H-pyrazol-3-yl)amino]-8-oxooctanoate](/img/structure/B14537956.png)
